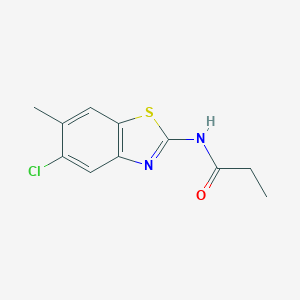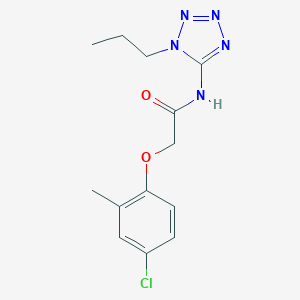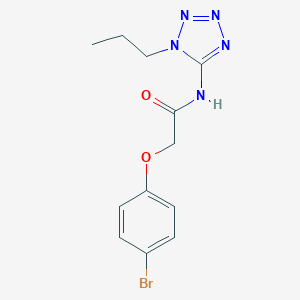![molecular formula C20H23ClN2O3 B283738 3-chloro-4-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283738.png)
3-chloro-4-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzamide family and has been found to have a range of interesting properties that make it useful for a variety of purposes. In
Aplicaciones Científicas De Investigación
3-chloro-4-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide has been found to have a range of potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro and in vivo.
Another area of interest is its potential as a tool for studying the function of certain proteins in the body. 3-chloro-4-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide has been found to selectively bind to a specific protein, which makes it useful for studying the function of that protein in various biological processes.
Mecanismo De Acción
The mechanism of action of 3-chloro-4-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This inhibition ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-4-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide has a range of biochemical and physiological effects. In addition to its ability to inhibit the growth of cancer cells, this compound has also been found to have anti-inflammatory properties. It has also been shown to reduce the production of certain cytokines, which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-chloro-4-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide in lab experiments is its selectivity for a specific protein. This makes it useful for studying the function of that protein in various biological processes. Another advantage is its ability to inhibit the growth of cancer cells, which makes it useful for studying potential cancer therapies.
One limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that it can be toxic to certain cell types at high concentrations. Another limitation is the complexity of the synthesis method, which can make it difficult and time-consuming to produce large quantities of the compound.
Direcciones Futuras
There are several future directions for the study of 3-chloro-4-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and delivery method for this compound.
Another area of interest is its potential as a tool for studying the function of certain proteins in the body. Future studies could focus on identifying other proteins that this compound selectively binds to and exploring its potential applications in studying those proteins.
In conclusion, 3-chloro-4-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide is a chemical compound with a range of potential applications in scientific research. Its ability to selectively bind to a specific protein and inhibit the growth of cancer cells makes it a useful tool for studying biological processes and potential cancer therapies. However, further studies are needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
The synthesis of 3-chloro-4-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide involves a multi-step process that begins with the reaction of 4-(4-morpholinylmethyl)aniline with 3-chloro-4-ethoxybenzoyl chloride. This reaction results in the formation of the intermediate compound 4-(4-morpholinylmethyl)-3-chloro-4-ethoxybenzamide. This intermediate is then reacted with 4-(4-morpholinylmethyl)phenylboronic acid in the presence of a palladium catalyst to yield the final product, 3-chloro-4-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide.
Propiedades
Fórmula molecular |
C20H23ClN2O3 |
|---|---|
Peso molecular |
374.9 g/mol |
Nombre IUPAC |
3-chloro-4-ethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C20H23ClN2O3/c1-2-26-19-8-5-16(13-18(19)21)20(24)22-17-6-3-15(4-7-17)14-23-9-11-25-12-10-23/h3-8,13H,2,9-12,14H2,1H3,(H,22,24) |
Clave InChI |
LJFIHSTUSHPBGC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3)Cl |
SMILES canónico |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3)Cl |
Solubilidad |
27.5 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




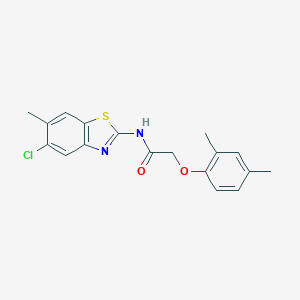
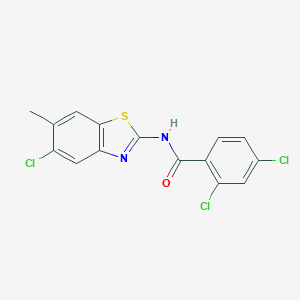
![N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-methoxybenzamide](/img/structure/B283663.png)
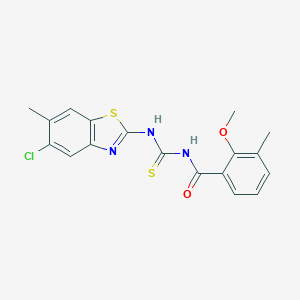
![N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B283666.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-5-(3-chlorophenyl)furan-2-carboxamide](/img/structure/B283668.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B283670.png)
![N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B283673.png)
![5-bromo-N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxybenzamide](/img/structure/B283675.png)
![N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-3-methoxybenzamide](/img/structure/B283676.png)
